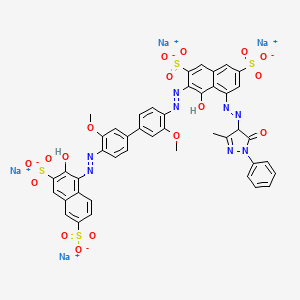
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride typically involves the chlorination of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position of the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents:
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride include other pyridazine derivatives, such as:
- Pyridazine
- Pyridazinone
- Tetrahydropyridazin-3-one
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern and the presence of the chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .
Propiedades
Número CAS |
66328-08-3 |
|---|---|
Fórmula molecular |
C5H2Cl2N2O2 |
Peso molecular |
192.98 g/mol |
Nombre IUPAC |
3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11) |
Clave InChI |
GLNSJGWKYCJNIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NN=C1Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)



![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)







